
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The specific compound mentioned is related to a class of chemicals that have been studied for their potential biological activities, including antibacterial properties. Research on similar compounds involves understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties to explore their applications in various fields, excluding drug use, dosage, and side effects as requested.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic compounds to the final complex molecule. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized using a common intermediate, demonstrating the intricate steps involved in creating such molecules (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals their geometric configurations and intermolecular interactions, crucial for understanding their chemical behavior. Studies, such as those on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, illustrate the V-shaped molecular structure and the 3-D arrays generated via various intermolecular interactions (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical behavior of these compounds under different conditions can provide insights into their reactivity and potential applications. For example, the reaction mechanisms and the formation of 3-D arrays via hydrogen bonds and π interactions in similar compounds highlight the complexity of their chemical properties (Boechat et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are essential for their practical application. Studies on similar molecules, like the crystal structure analysis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, provide valuable data on these aspects (Sharma et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of action, is crucial. The synthesis and evaluation of related compounds for antimicrobial properties, as done by Parikh and Joshi (2014), offer insights into the chemical properties that contribute to their biological activities (Parikh & Joshi, 2014).
Aplicaciones Científicas De Investigación
Potential Applications in Scientific Research
Chemical Reactivity and Synthesis : Compounds with similar structural features, such as imidazole rings and halogenated aromatic components, are often subjects of interest in organic chemistry for their reactivity and potential in synthesizing novel compounds. For example, imidazole derivatives are studied for their antitumor activity, indicating a research interest in similar compounds for drug development and medicinal chemistry applications (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Pharmacological Properties : The pharmacophore design of kinase inhibitors, particularly focusing on compounds with imidazole scaffolds, demonstrates the potential of such compounds in developing treatments for inflammatory diseases. This underscores the relevance of studying complex compounds for their biological activities and drug design applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Impact and Degradation : The study of degradation pathways and biotoxicity of compounds, including acetaminophen by-products, provides insights into environmental chemistry. Research in this area could involve analyzing similar complex compounds for their environmental fate, degradation processes, and potential impacts on ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Chemistry Applications : The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, including imidazole, highlight the use of such compounds in developing new analytical methods and materials with specific chemical functionalities. This could involve the use of the compound as a precursor or intermediate in synthetic routes (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new reactions that could be developed, new applications for the compound, or ways to improve its synthesis.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClF3N3OS/c25-17-6-4-15(5-7-17)21-13-30-23(32(21)20-3-1-2-16(12-20)24(27,28)29)34-14-22(33)31-19-10-8-18(26)9-11-19/h1-13H,14H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQULSXGCROHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

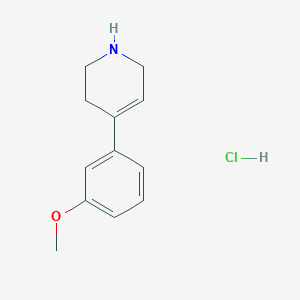
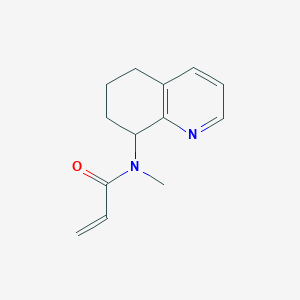
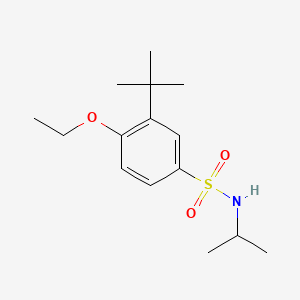
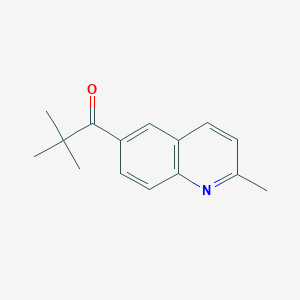
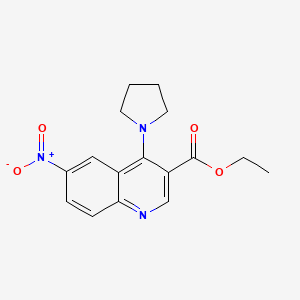
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
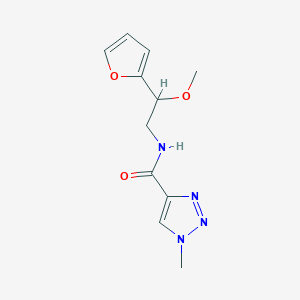
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
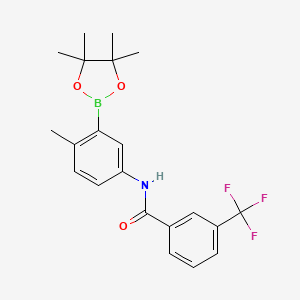
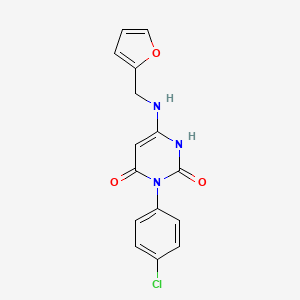
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)